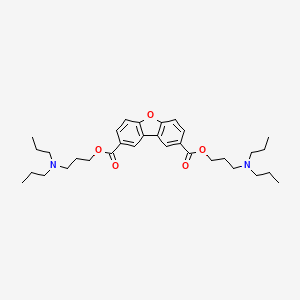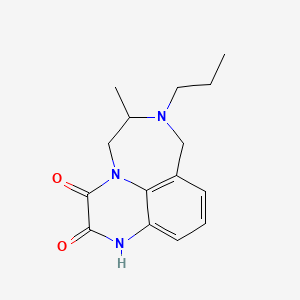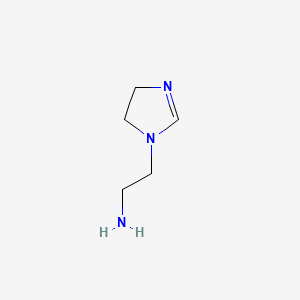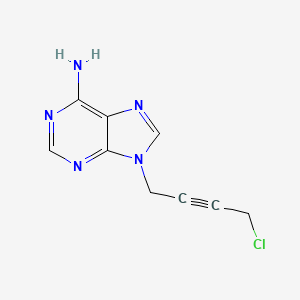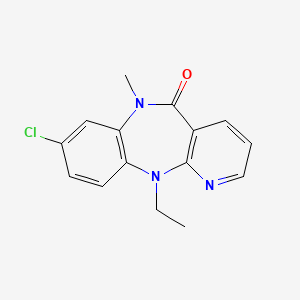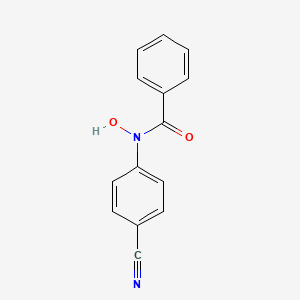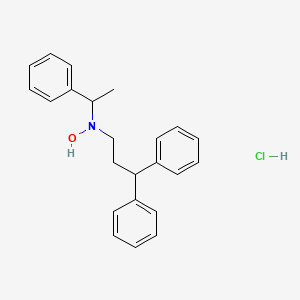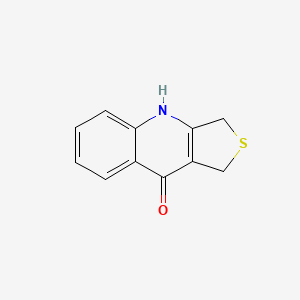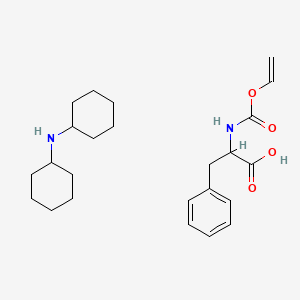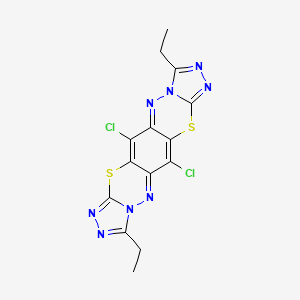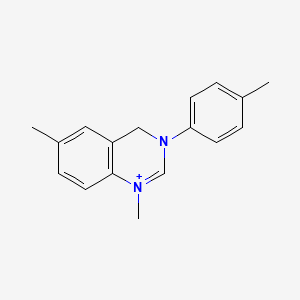
1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol: is a chemical compound that consists of a mixture of 1,1-ethanediol, 2,2,2-trichloro- and 1,2-ethanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol involves the reaction of 2,2,2-trichloro-1,1-ethanediol with 1,2-ethanediol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
- 1,1-Ethanediol, 2,2,2-trichloro-
- 1,2-Ethanediol
- Chloral Hydrate
Comparison: Compared to similar compounds, 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol exhibits unique properties due to the presence of both 1,1-ethanediol, 2,2,2-trichloro- and 1,2-ethanediol. This combination results in distinct reactivity and applications, making it valuable in various fields .
Properties
CAS No. |
88991-19-9 |
|---|---|
Molecular Formula |
C4H9Cl3O4 |
Molecular Weight |
227.47 g/mol |
IUPAC Name |
ethane-1,2-diol;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl3O2.C2H6O2/c3-2(4,5)1(6)7;3-1-2-4/h1,6-7H;3-4H,1-2H2 |
InChI Key |
KNWKQPFSUXOXJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


